molecular formula C6H5HgO3S B093354 (4-sulfophenyl)mercury CAS No. 17014-79-8

(4-sulfophenyl)mercury

Cat. No.: B093354
CAS No.: 17014-79-8
M. Wt: 357.76 g/mol
InChI Key: KQAOIKIZSJJTII-UHFFFAOYSA-N
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Description

Para-Mercury-Benzenesulfonic Acid is an organosulfonic acid compound that contains a sulfonic acid group attached to a benzene ring, with a mercury atom bonded to the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The sulfonation of benzene is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid . The introduction of the mercury atom can be achieved through the reaction of benzenesulfonic acid with mercuric acetate or mercuric chloride under controlled conditions .

Industrial Production Methods

Industrial production of Para-Mercury-Benzenesulfonic Acid involves similar synthetic routes but on a larger scale. The process typically includes the sulfonation of benzene using sulfur trioxide and sulfuric acid, followed by the reaction with mercuric salts to introduce the mercury atom. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Para-Mercury-Benzenesulfonic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, benzenesulfonic acid, and substituted benzene compounds .

Scientific Research Applications

Para-Mercury-Benzenesulfonic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Para-Mercury-Benzenesulfonic Acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group allows the compound to form strong interactions with proteins, while the mercury atom can bind to thiol groups in enzymes, inhibiting their activity. This dual interaction mechanism makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Para-Mercury-Benzenesulfonic Acid is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity compared to other sulfonic acid derivatives. This uniqueness makes it valuable in specific research applications where mercury’s reactivity is required .

Properties

CAS No.

17014-79-8

Molecular Formula

C6H5HgO3S

Molecular Weight

357.76 g/mol

IUPAC Name

(4-sulfophenyl)mercury

InChI

InChI=1S/C6H5O3S.Hg/c7-10(8,9)6-4-2-1-3-5-6;/h2-5H,(H,7,8,9);

InChI Key

KQAOIKIZSJJTII-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)O)[Hg]

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)[Hg]

17014-79-8

Synonyms

4-mercuriphenylsulfonate
p-mercuriphenylsulfonate
para-mercuriphenylsulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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